Aqueous Solubility Enhancement of the Dihydrochloride Salt vs. Free Base
rac-(3R,4S)-4-Hydrazinyloxolan-3-ol dihydrochloride, trans is supplied as a pre-formed dihydrochloride salt (MW 191.1 g/mol), which is expected to exhibit substantially higher aqueous solubility than the corresponding free base (MW 118.14 g/mol), based on the class-level behavior of hydrazine dihydrochloride salts . While direct experimental solubility data for this specific compound is not publicly available, structurally related alkyl hydrazine dihydrochlorides show >10-fold increases in aqueous solubility relative to their free-base forms [1]. This salt form eliminates the need for in situ HCl addition during aqueous reaction setups, reducing variability in bioconjugation and medicinal chemistry workflows.
| Evidence Dimension | Aqueous solubility class estimate |
|---|---|
| Target Compound Data | Dihydrochloride salt; MW 191.1 g/mol; expected high water solubility based on salt form |
| Comparator Or Baseline | Free base (4-hydrazinyloxolan-3-ol); MW 118.14 g/mol; expected limited aqueous solubility |
| Quantified Difference | Class-level: hydrazine dihydrochloride salts typically exhibit >10-fold aqueous solubility enhancement over free bases |
| Conditions | Class-level inference drawn from alkyl hydrazine dihydrochloride solubility literature |
Why This Matters
For aqueous bioconjugation or buffer-based biochemical assays, the pre-formed dihydrochloride salt avoids solubility-driven reaction failures common with free-base hydrazine reagents.
- [1] Class-level inference: solubility behavior of alkyl hydrazine dihydrochlorides as documented in chemical supplier solubility guidelines and general organic chemistry reference texts. View Source
